molecular formula C15H10Cl2N2O B1421909 4,6-Dichloro-2-(4-methoxyphenyl)quinazoline CAS No. 461036-87-3

4,6-Dichloro-2-(4-methoxyphenyl)quinazoline

Cat. No. B1421909
CAS RN: 461036-87-3
M. Wt: 305.2 g/mol
InChI Key: DNGVFPCYTJPFHV-UHFFFAOYSA-N
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Description

4,6-Dichloro-2-(4-methoxyphenyl)quinazoline is an organic compound with the chemical formula C15H10Cl2N2O . It is a colorless crystalline solid .


Synthesis Analysis

This compound can be synthesized by the reaction of phenylzinc reagent and 2,4-dichloroquinazoline . The specific reaction steps may involve first reacting chlorobenzene with magnesium to obtain a phenyl magnesium reagent, then reacting with 2,4-dichloroquinazoline, and finally introducing a methoxy group .


Molecular Structure Analysis

The molecular formula of 4,6-Dichloro-2-(4-methoxyphenyl)quinazoline is C15H10Cl2N2O . The average mass is 305.159 Da .


Physical And Chemical Properties Analysis

4,6-Dichloro-2-(4-methoxyphenyl)quinazoline is a colorless crystalline solid . Its melting point is about 144-146 degrees Celsius . It has good solubility in common organic solvents such as dichloromethane, dimethyl sulfoxide, and dimethylformamide .

Scientific Research Applications

  • Analgesic Activity :

    • Osarumwense Peter Osarodion (2023) synthesized compounds related to 4,6-Dichloro-2-(4-methoxyphenyl)quinazoline and found them to exhibit significant analgesic activity, highlighting their potential in pain management (Osarodion, 2023).
  • H1-Antihistaminic Agents :

    • A study by V. Alagarsamy et al. (2009) synthesized derivatives of 4,6-Dichloro-2-(4-methoxyphenyl)quinazoline, which showed potential as new H1-antihistaminic agents, with some compounds demonstrating significant protection against histamine-induced bronchospasm in guinea pigs (Alagarsamy et al., 2009).
  • Anti-inflammatory Agents :

    • Alagarsamy and Murugesan (2007) developed novel derivatives of 4,6-Dichloro-2-(4-methoxyphenyl)quinazoline with significant anti-inflammatory and analgesic activities, suggesting their use in treating inflammation-related conditions (Alagarsamy & Murugesan, 2007).
  • Antistress Properties :

    • Research by Mikael M. Manvelyan et al. (2021) indicated that 2-substituted derivatives of quinazoline, similar in structure to 4,6-Dichloro-2-(4-methoxyphenyl)quinazoline, have antistress effects in rats, reducing emotional reactivity (Manvelyan et al., 2021).
  • Antimicrobial Activity :

    • Gupta and Chaudhary (2012) studied thiazolo and thiazino derivatives of Benzo[h]Quinazolines, demonstrating promising antimicrobial activities, which implies a potential role for 4,6-Dichloro-2-(4-methoxyphenyl)quinazoline derivatives in antimicrobial applications (Gupta & Chaudhary, 2012).
  • Antitumor Activity :

    • A study by Nagwa M. Abdel Gawad et al. (2010) synthesized derivatives of quinazolin-4(3H)-ones, including compounds structurally related to 4,6-Dichloro-2-(4-methoxyphenyl)quinazoline, and found them to exhibit broad-spectrum antitumor activity (Gawad et al., 2010).

Safety and Hazards

4,6-Dichloro-2-(4-methoxyphenyl)quinazoline may be irritating and sensitizing . Protective gloves and eye protection equipment should be worn during operation . It should be stored in a dry and ventilated place, away from fire and oxidizing agents . In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical help .

properties

IUPAC Name

4,6-dichloro-2-(4-methoxyphenyl)quinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2N2O/c1-20-11-5-2-9(3-6-11)15-18-13-7-4-10(16)8-12(13)14(17)19-15/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNGVFPCYTJPFHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30680056
Record name 4,6-Dichloro-2-(4-methoxyphenyl)quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30680056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

461036-87-3
Record name 4,6-Dichloro-2-(4-methoxyphenyl)quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30680056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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